![molecular formula C14H10FN3OS B6577176 6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422526-81-6](/img/structure/B6577176.png)

6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorinated pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They often exhibit interesting chemical and biological properties, making them useful in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can involve various methods, depending on the specific structure of the compound . For example, one approach to synthesize N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

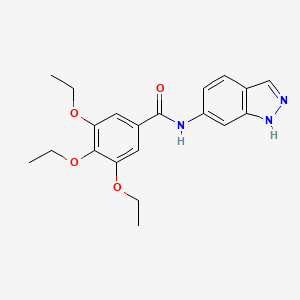

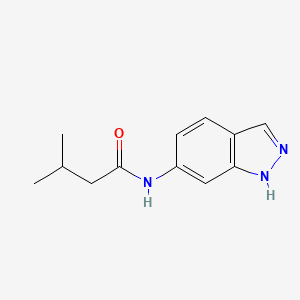

Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using techniques such as 1H and 13C NMR and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely, depending on their specific structures . For instance, pyridin-3-yl sulfurofluoridate can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques .

科学的研究の応用

- Oprea1_583158 exhibits promising anticancer activity. Research suggests that it interferes with cancer cell growth and induces apoptosis (programmed cell death) in certain cancer types. Its mechanism of action involves targeting specific cellular pathways related to tumor progression .

- Inflammation plays a crucial role in various diseases. Oprea1_583158 has demonstrated anti-inflammatory properties by modulating inflammatory mediators. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Oprea1_583158 shows neuroprotective effects in preclinical studies. It may help protect neurons from damage caused by oxidative stress, inflammation, or neurodegenerative processes. Investigations are ongoing to evaluate its role in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

- Some studies indicate that Oprea1_583158 may have cardiovascular benefits. It could help regulate blood pressure, reduce oxidative stress, and improve endothelial function. Researchers are investigating its potential in preventing cardiovascular diseases .

- Oprea1_583158 exhibits antimicrobial properties against certain bacteria and fungi. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

- Preliminary data suggest that Oprea1_583158 might influence metabolic pathways related to insulin sensitivity and glucose homeostasis. Researchers are exploring its role in managing metabolic syndrome and type 2 diabetes .

- Oprea1_583158 serves as an interesting scaffold for medicinal chemistry. Scientists are modifying its structure to create derivatives with enhanced bioactivity. These derivatives could potentially become new drug candidates for various diseases .

- Researchers use Oprea1_583158 in molecular docking studies and computational simulations. Its interactions with target proteins provide insights into drug-receptor binding and optimization of drug design .

Anticancer Properties

Anti-inflammatory Effects

Neuroprotective Potential

Cardiovascular Applications

Antimicrobial Activity

Metabolic Syndrome and Diabetes Research

Chemical Biology and Drug Discovery

Molecular Modeling and Computational Chemistry

作用機序

Safety and Hazards

特性

IUPAC Name |

6-fluoro-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3OS/c15-10-3-4-12-11(6-10)13(19)18(14(20)17-12)8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMHEASJOOWRFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)

![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577110.png)

![2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577114.png)

![1-methyl-6-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6577124.png)

![N-[2-(4-fluorophenoxy)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6577130.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)

![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)

![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)

![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)